molecular formula C17H11NO4 B14682373 2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- CAS No. 30608-86-7

2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)-

Cat. No.: B14682373
CAS No.: 30608-86-7
M. Wt: 293.27 g/mol
InChI Key: FKFJUEMZSRFTHA-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-benzofuran-1-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2-benzofuranyl)-3-phenyl-: Lacks the nitro group, which may result in different biological activities.

    2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, leading to variations in chemical reactivity and applications.

Uniqueness

The presence of both the benzofuran ring and the nitrophenyl group in 2-Propen-1-one, 1-(2-benzofuranyl)-3-(4-nitrophenyl)- makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical properties and potential for diverse applications in scientific research and industry.

Properties

CAS No.

30608-86-7

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C17H11NO4/c19-15(17-11-13-3-1-2-4-16(13)22-17)10-7-12-5-8-14(9-6-12)18(20)21/h1-11H

InChI Key

FKFJUEMZSRFTHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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